2,4-Dimethyl-3-fluoro-bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3-fluoro-bromobenzene is an organic compound with the molecular formula C₈H₈BrF and a molecular weight of 203.05 g/mol . It is a derivative of benzene, where the benzene ring is substituted with two methyl groups, one fluorine atom, and one bromine atom. This compound is used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-fluoro-bromobenzene can be achieved through several methods. One common method involves the bromination of 2,4-dimethyl-3-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, the use of environmentally friendly catalysts and solvents is often prioritized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-fluoro-bromobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles such as nitro groups or alkyl groups.
Nucleophilic Substitution: The bromine atom can also be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration and alkyl halides for alkylation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines are used, and the reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro- or alkyl-substituted derivatives of this compound.
Nucleophilic Substitution: Products include hydroxyl- or amino-substituted derivatives.
Scientific Research Applications
2,4-Dimethyl-3-fluoro-bromobenzene is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-fluoro-bromobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the electron-donating methyl groups and the electron-withdrawing fluorine atom influence the reactivity and selectivity of the benzene ring towards electrophiles . The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions by allowing nucleophiles to attack the benzene ring and replace the bromine atom .
Comparison with Similar Compounds
2,4-Dimethyl-3-fluoro-bromobenzene can be compared with other similar compounds such as:
2,4-Dimethyl-3-fluorotoluene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2,4-Dimethyl-3-bromotoluene: Lacks the fluorine atom, affecting its reactivity and selectivity in electrophilic aromatic substitution reactions.
2,4-Dimethyl-3-fluorobenzene: Lacks both the bromine and methyl groups, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
1-bromo-3-fluoro-2,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEHZGWTKFUPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660152 |
Source
|
Record name | 1-Bromo-3-fluoro-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26584-26-9 |
Source
|
Record name | 1-Bromo-3-fluoro-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.